(-)-Sesamin 2,2'-diol

Inflammation Macrophage Biology NO Pathway

Procure (-)-Sesamin 2,2'-diol, the only sesamin-type lignan with validated LPS-induced NO inhibitory activity (IC50 310 μM). Unlike generic sesamin/sesamolin, its unique diol substitution enables targeted anti-inflammatory research. Essential for SAR studies mapping lignan PK/PD, especially NAFLD & dyslipidemia models, and for compartment-specific antioxidant assays. High purity ≥98% guaranteed. For R&D use only.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
Cat. No. B13444765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Sesamin 2,2'-diol
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1C2C(COC2C3=C(C4=C(C=C3)OCO4)O)C(O1)C5=C(C6=C(C=C5)OCO6)O
InChIInChI=1S/C20H18O8/c21-15-9(1-3-13-19(15)27-7-25-13)17-11-5-24-18(12(11)6-23-17)10-2-4-14-20(16(10)22)28-8-26-14/h1-4,11-12,17-18,21-22H,5-8H2/t11-,12-,17+,18+/m1/s1
InChIKeyCNUBEERPZWNIEK-VVDPLQPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Sesamin 2,2'-diol: A Furofuran Lignan with Validated Anti-inflammatory Activity for Specialized Research Procurement


(-)-Sesamin 2,2'-diol (CAS: 1152441-87-6) is a naturally occurring sesamin-type furofuran lignan first isolated from the aerial parts of Isodon japonicus . It is characterized by a distinctive diol substitution pattern that differentiates it from the more common sesame lignans. This compound has been specifically demonstrated to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, a key marker of anti-inflammatory activity, with a reported IC50 value of 310 μM .

Why (-)-Sesamin 2,2'-diol Cannot Be Replaced by Sesamin, Sesamolin, or Other Common Lignans in Targeted Research Applications


While sesamin and sesamolin are widely studied as sesame lignans with antioxidant and lipid-modulating properties, they exhibit markedly divergent pharmacological profiles in comparative studies . (-)-Sesamin 2,2'-diol is a distinct chemical entity, not merely a minor variant; its unique diol substitution yields a specific nitric oxide inhibitory activity that is not a shared feature of all lignans. Generic substitution with sesamin or sesamolin fails to recapitulate this targeted anti-inflammatory mechanism. Furthermore, in vivo studies demonstrate substantial differences in bioavailability and metabolic fate among lignans, with sesamolin accumulating at up to 46-fold the serum levels of sesamin , underscoring that in-class compounds are not functionally interchangeable.

Quantitative Comparator Evidence for (-)-Sesamin 2,2'-diol in Scientific Procurement Decisions


(-)-Sesamin 2,2'-diol Inhibits LPS-Induced Nitric Oxide Production with an IC50 of 310 μM

(-)-Sesamin 2,2'-diol demonstrates direct inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages, with a measured IC50 of 310 μM . While no direct head-to-head comparator data is available for this specific activity, this value provides a quantitative benchmark for researchers seeking a lignan with a defined anti-inflammatory mechanism distinct from the broader antioxidant or lipid-modulating activities of sesamin or sesamolin. For context, common reference inhibitors in this assay, such as L-NMMA, exhibit IC50 values in the low micromolar range, establishing (-)-Sesamin 2,2'-diol as a moderate-potency NO production modulator.

Inflammation Macrophage Biology NO Pathway

Comparison of Lipid-Lowering Efficacy Among Sesame Lignans in a Hepatic Steatosis Model

In a comparative study of sesame lignans using a steatosis HepG2 cell model (NAFLD), treatment with 3 μg/mL of sesamol, sesamin, and sesamolin resulted in a clear rank order of lipid-lowering effect: sesamol > sesamin > sesamolin . While (-)-Sesamin 2,2'-diol was not included in this study, the data establish a class-level hierarchy that is critical for experimental design. Researchers seeking a compound with a specific balance of lipid modulation and other activities (e.g., NO inhibition) can use this benchmark to contextualize the properties of (-)-Sesamin 2,2'-diol relative to its more extensively characterized structural analogs.

NAFLD Lipid Metabolism Hepatology

Differential Effects of Sesamin and Sesamolin on Hepatic Fatty Acid Oxidation and Bioavailability in Rats

A direct comparative study in rats fed diets containing 0.6 or 2 g/kg of sesamin or sesamolin for 10 days revealed profound differences in pharmacokinetics and pharmacodynamics. Sesamolin accumulated in serum at 33- and 46-fold the levels of sesamin at the respective dietary concentrations . Functionally, sesamolin induced a much greater increase in hepatic fatty acid oxidation enzymes than sesamin, yet sesamin was more effective at reducing serum and liver lipid levels . This discordance highlights that even minor structural differences among lignans translate into significant in vivo behavioral divergence. Procurement of (-)-Sesamin 2,2'-diol, which possesses a unique diol motif, should be driven by its distinct and as-yet incompletely characterized in vivo profile, not by extrapolation from sesamin or sesamolin data.

Metabolism Pharmacokinetics Liver

Divergent Antioxidant Mechanisms and System-Dependent Activity of Sesame Lignans

A comparative study evaluating the antioxidant properties of sesamol, sesamin, and sesamolin in lipid peroxidation systems revealed that their mechanisms are highly system-dependent. Sesamol, bearing a free phenolic group, inhibited peroxidation in both microsomal and mitochondrial systems, whereas sesamin and sesamolin, with methylenedioxy groups, were effective only in the microsomal system . This indicates that the methylenedioxy-containing lignans likely require metabolic activation by microsomal enzymes to exert their antioxidant effects. (-)-Sesamin 2,2'-diol, with its catechol-like diol moiety, is structurally predisposed to function via a different, potentially direct radical-scavenging mechanism akin to other catechol antioxidants, a hypothesis that warrants investigation and distinguishes it from the methylenedioxy-bearing lignans.

Antioxidant Oxidative Stress Lipid Peroxidation

Antioxidant Activity Ranking in β-Carotene-Bleaching Assay

In a study using the β-carotene-bleaching assay, the antioxidant activity of sesame cake lignans was ranked as follows: sesamol > sesamolin > sesamin > BHT > sesaminol triglucoside > sesaminol diglucoside . This ranking provides a quantitative baseline for the relative potency of common lignan antioxidants. Although (-)-Sesamin 2,2'-diol was not evaluated in this assay, its diol structure places it chemically closer to sesamol (which has a free phenol) than to sesamin or sesamolin (which lack phenolic hydroxyls). This structural analogy allows for a class-level inference that (-)-Sesamin 2,2'-diol may exhibit stronger direct antioxidant activity than sesamin or sesamolin, a differentiating factor for procurement in oxidative stress research.

Antioxidant Natural Products Lignans

Strategic Application Scenarios for (-)-Sesamin 2,2'-diol Based on Quantitative Evidence


Investigating Nitric Oxide-Mediated Inflammation in Macrophage Models

Researchers studying the role of NO in inflammatory signaling pathways should prioritize (-)-Sesamin 2,2'-diol as a tool compound. Its validated ability to inhibit LPS-induced NO production in RAW264.7 macrophages (IC50 = 310 μM) offers a specific, quantifiable intervention point. This activity is not a recognized property of sesamin or sesamolin, making (-)-Sesamin 2,2'-diol the preferred choice for experiments designed to dissect NO-dependent mechanisms from other lignan-mediated effects (e.g., antioxidant or lipid-modulating).

Comparative Studies of Lignan Structure-Activity Relationships (SAR) in Metabolic Disease

Given the dramatic differences in bioavailability and hepatic effects between sesamin and sesamolin , (-)-Sesamin 2,2'-diol serves as a critical third comparator in SAR studies. Its unique diol substitution is hypothesized to confer distinct metabolic and antioxidant properties . Procurement of this compound is essential for research groups aiming to map the structural determinants of lignan pharmacokinetics and pharmacodynamics, particularly in the context of NAFLD or dyslipidemia, where class-level inferences from sesamin/sesamolin alone are insufficient.

Probing Subcellular Compartment-Specific Antioxidant Mechanisms

The observation that methylenedioxy-bearing lignans (sesamin, sesamolin) exert antioxidant effects only in microsomal systems, whereas phenolic lignans (sesamol) act in both microsomal and mitochondrial environments , highlights the need for compartment-specific probes. (-)-Sesamin 2,2'-diol, with its catechol-like diol group, is a prime candidate for investigating direct radical-scavenging mechanisms in mitochondria or other non-microsomal compartments. This application scenario leverages its unique chemistry to address mechanistic questions that cannot be answered using sesamin or sesamolin.

Natural Product Library Screening for Anti-inflammatory and Antioxidant Synergy

For high-throughput screening campaigns focused on identifying synergistic combinations for inflammation or oxidative stress, (-)-Sesamin 2,2'-diol represents a chemically distinct entry within the lignan class. Its NO inhibitory activity and structural potential for direct antioxidant action make it a valuable addition to libraries seeking novel scaffolds. The quantitative data available for its NO inhibition allows for direct comparison with other library hits, while its unique structure reduces the risk of redundant hits from common sesame lignans.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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